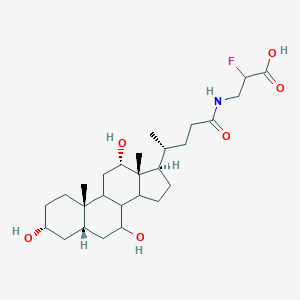

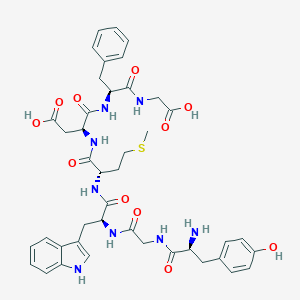

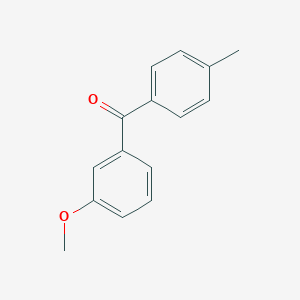

![molecular formula C16H15NO3 B017923 2-恶唑烷酮,5-[4-(苯甲氧基)苯基]- CAS No. 88693-98-5](/img/structure/B17923.png)

2-恶唑烷酮,5-[4-(苯甲氧基)苯基]-

描述

Synthesis Analysis

The synthesis of 2-oxazolidinones often involves strategies that allow for the introduction of various substituents to modify the compound's properties for specific applications. For instance, stereoselective synthesis techniques have been developed to produce nonproteinogenic amino acids from derivatives of 2-oxazolidinone, showcasing the compound's utility in producing biologically relevant molecules (Wee & Mcleod, 2003).

Molecular Structure Analysis

The molecular structure of 2-oxazolidinones has been studied extensively, with X-ray crystallography providing insights into their configuration and conformation. The planarity and hybridization of the oxazolidinone moiety, for example, have been highlighted, indicating the significance of electron delocalization in these compounds (Wouters, Evrard, & Durant, 1994).

Chemical Reactions and Properties

2-Oxazolidinones participate in various chemical reactions, highlighting their reactivity and functional versatility. They have been employed as diastereoselective amidoalkylation reagents in the synthesis of β-amino alcohol precursors, demonstrating their utility in creating complex organic molecules (Schierle-Arndt et al., 2001). Furthermore, their reactions with amines to form 2-oxazolidinones are of interest for synthesizing a wide range of derivatives (Chernysheva, Bogolyubov, & Semenov, 1999).

Physical Properties Analysis

The physical properties of 2-oxazolidinones, such as solubility and crystalline nature, are crucial for their application in synthesis and drug development. Investigations into the nature of racemates and their resolution through preferential crystallization have provided valuable information on the physical characteristics of these compounds (Pallavicini et al., 2004).

Chemical Properties Analysis

The chemical properties of 2-oxazolidinones, including their reactivity and interaction with other compounds, are essential for their broad application in organic synthesis and medicinal chemistry. For example, the carbonylation of 1,2-amino alcohols in the presence of CO2 and phosphorus electrophiles to synthesize 2-oxazolidinones highlights their reactivity and potential for creating diverse chemical structures (Paz, Pérez-Balado, Iglesias, & Muñoz, 2009).

科学研究应用

新型抗菌剂

恶唑烷酮,包括“2-恶唑烷酮,5-[4-(苯甲氧基)苯基]-”,因其抗菌特性而被广泛研究。研究表明,它们对重要的人类病原体具有抑菌活性,如耐甲氧西林金黄色葡萄球菌、耐万古霉素肠球菌和耐青霉素和头孢菌素的肺炎链球菌 (Diekema & Jones, 2000)。此外,正在努力开发具有改进的生物学特征的新型基于恶唑烷酮的抗菌剂,突出了该化合物在应对抗生素耐药性挑战中的作用 (Poce et al., 2008)。

对抗耐药感染

恶唑烷酮类,包括“2-恶唑烷酮,5-[4-(苯甲氧基)苯基]-”之类的化合物,对耐药革兰氏阳性菌引起的感染显示出前景。恶唑烷酮衍生物通过作用于细菌的核糖体50S亚基来抑制蛋白质合成,阻止功能性70S起始复合物的形成。这种机制对于开发针对耐多药病原体(如MRSA)的新型药物至关重要 (Jiang et al., 2020)。

治疗皮肤和软组织感染的潜力

恶唑烷酮,通过与“2-恶唑烷酮,5-[4-(苯甲氧基)苯基]-”属于同一类别的代表性药物替佐拉米星,可有效治疗皮肤和软组织感染(SSTI)。例如,替佐拉米星已显示出对革兰氏阳性菌的疗效,包括对其他恶唑烷酮(如利奈唑胺)耐药的MRSA菌株,为由耐药革兰氏阳性菌引起的严重感染提供了一种替代治疗方法 (Bouza et al., 2018)。

应对耐利奈唑胺葡萄球菌的挑战

尽管恶唑烷酮有效,但耐利奈唑胺葡萄球菌的出现给治疗带来了重大挑战。研究仍在继续调查耐利奈唑胺的机制,并制定应对这种耐药性的策略,强调了恶唑烷酮类在治疗耐药菌引起的感染中的重要性 (Gu et al., 2013)。

未来的方向和合成方法

正在进行的研究寻求探索合成方法和恶唑酮部分的生物学意义,包括2-恶唑烷酮衍生物。这些努力旨在发现新的药理活性,并有可能开发出对各种疾病具有增强疗效的新治疗剂 (Kushwaha & Kushwaha, 2021)。

未来方向

Oxazolidinones have been the focus of considerable research due to their unique mechanism of action and potential in drug discovery . They are the only new class of synthetic antibiotics advanced in clinical use over the past 50 years . The main features of oxazolidinone antibiotics licensed or under development are being actively researched .

属性

IUPAC Name |

5-(4-phenylmethoxyphenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-16-17-10-15(20-16)13-6-8-14(9-7-13)19-11-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDVKHYDKDBVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50538181 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]- | |

CAS RN |

88693-98-5 | |

| Record name | 5-[4-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50538181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

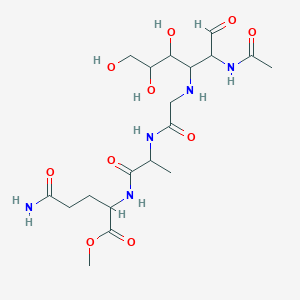

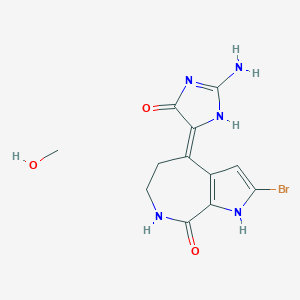

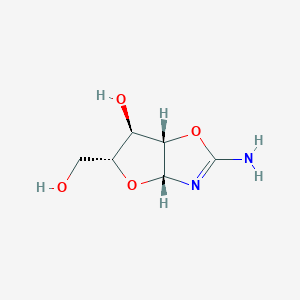

![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)

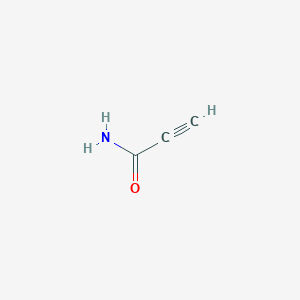

![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)